molecular formula C3H4BrN3 B082817 4-Bromo-1-methyl-1H-1,2,3-triazole CAS No. 13273-53-5

4-Bromo-1-methyl-1H-1,2,3-triazole

Cat. No. B082817
CAS RN: 13273-53-5
M. Wt: 161.99 g/mol
InChI Key: RQZZFHDFPSNDKV-UHFFFAOYSA-N
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Description

“4-Bromo-1-methyl-1H-1,2,3-triazole” is a chemical compound with the CAS Number: 13273-53-5 . It has a molecular weight of 161.99 and its IUPAC name is 4-bromo-1-methyl-1H-1,2,3-triazole .


Synthesis Analysis

The synthesis of 1,2,3-triazole compounds often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . For example, a similar reaction condition for selective production of 1,4- and 2,4-disubstitued-1,2,3-triazoles involves a three-component reaction of alkynes, TMSN3, and ethers by copper catalysis .


Molecular Structure Analysis

The InChI code for “4-Bromo-1-methyl-1H-1,2,3-triazole” is 1S/C3H4BrN3/c1-7-2-3 (4)5-6-7/h2H,1H3 . The structure of this compound can be analyzed using different spectral techniques .


Chemical Reactions Analysis

1,2,3-triazoles have the ability to accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters . They are also used as ligands for transition metals to create coordination complexes .


Physical And Chemical Properties Analysis

“4-Bromo-1-methyl-1H-1,2,3-triazole” is a solid at room temperature . It has a boiling point of 98-101°C and a melting point greater than 110°C . The compound should be stored at ambient temperature .

Scientific Research Applications

Antimicrobial Applications

4-Bromo-1-methyl-1H-1,2,3-triazole: has been identified as a core structure in compounds exhibiting broad-spectrum antimicrobial activities. This includes effectiveness against bacteria and fungi, making it a valuable scaffold in the development of new antimicrobial agents .

Anticancer Activity

The triazole ring is a common feature in many anticancer drugs. The presence of the 4-bromo-1-methyl-1H-1,2,3-triazole moiety can contribute to the formation of non-covalent bonds with enzymes and receptors, which is crucial in the design of drugs with anticancer properties .

Antiviral Treatments

Compounds containing the triazole structure, such as 4-Bromo-1-methyl-1H-1,2,3-triazole , are used in the synthesis of antiviral medications. These compounds can be designed to interfere with viral replication, making them potent agents in the treatment of viral infections .

Agrochemical Research

In agrochemistry, 4-Bromo-1-methyl-1H-1,2,3-triazole derivatives can be utilized to create pesticides and herbicides. Their ability to disrupt biological pathways in pests and weeds makes them effective in crop protection strategies .

Material Chemistry

The triazole ring is known for its stability and can be incorporated into materials to enhance their properties4-Bromo-1-methyl-1H-1,2,3-triazole can be used in the synthesis of polymers and coatings with improved chemical and thermal resistance .

Drug Discovery

The triazole core is a versatile scaffold in medicinal chemistry4-Bromo-1-methyl-1H-1,2,3-triazole is used in the synthesis of various drug candidates, aiding in the discovery of new therapeutic agents .

Supramolecular Chemistry

Due to its ability to form hydrogen bonds and its aromatic character, 4-Bromo-1-methyl-1H-1,2,3-triazole is used in supramolecular chemistry to create complex structures that can have applications in drug delivery systems and nanotechnology .

Chemical Biology and Bioconjugation

In chemical biology, 4-Bromo-1-methyl-1H-1,2,3-triazole is used for bioconjugation, linking biomolecules to other structures, which is essential for studying biological processes and developing diagnostic tools .

Safety and Hazards

This compound is classified as a hazard under GHS07 . It may cause respiratory irritation (H335), be harmful if swallowed (H302), cause serious eye irritation (H319), and be harmful to aquatic life with long-lasting effects (H412) . Precautionary measures include avoiding breathing dust and contact with skin and eyes, wearing protective clothing, gloves, safety glasses, and a dust respirator .

properties

IUPAC Name

4-bromo-1-methyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrN3/c1-7-2-3(4)5-6-7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZZFHDFPSNDKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70617801
Record name 4-Bromo-1-methyl-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-methyl-1H-1,2,3-triazole

CAS RN

13273-53-5
Record name 4-Bromo-1-methyl-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1-methyl-1H-1,2,3-triazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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